molecular formula C25H19FN2O2 B5427207 (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5427207
M. Wt: 398.4 g/mol
InChI Key: RFMYEQNRMZWMEZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a pyrazole ring, a fluorophenyl group, and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.

Biology and Medicine

The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a therapeutic agent or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, dyes, or agrochemicals. Its chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved could include inhibition of specific kinases or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one: A similar chalcone with a different configuration.

    (Z)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with a methoxy group but lacking the pyrazole ring.

    (Z)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with both fluorophenyl and methoxyphenyl groups but without the pyrazole ring.

Uniqueness

The presence of the pyrazole ring in (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one distinguishes it from other chalcones. This structural feature may contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O2/c1-30-23-14-9-18(10-15-23)24(29)16-11-20-17-28(22-5-3-2-4-6-22)27-25(20)19-7-12-21(26)13-8-19/h2-17H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYEQNRMZWMEZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.